molecular formula C15H17N3O5S B2675205 Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate CAS No. 953200-55-0

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate

Cat. No.: B2675205
CAS No.: 953200-55-0
M. Wt: 351.38
InChI Key: UPVXGQZECSEMOH-UHFFFAOYSA-N
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Description

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a thiazole-based carbamate derivative featuring a 3,4-dimethoxyphenyl group linked via an aminoethyl ketone bridge. The thiazole ring is substituted with a carbamate group at the 2-position, while the 4-position connects to the aromatic moiety. This structure shares similarities with urea and carbamate derivatives reported in medicinal and agrochemical research, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .

Properties

IUPAC Name

methyl N-[4-[2-(3,4-dimethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S/c1-21-11-5-4-9(6-12(11)22-2)16-13(19)7-10-8-24-14(17-10)18-15(20)23-3/h4-6,8H,7H2,1-3H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVXGQZECSEMOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the realm of cancer research and therapeutic applications. This article synthesizes available data on its biological activity, including in vitro studies, mechanisms of action, and potential therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H16_{16}N2_{2}O4_{4}S
  • Molecular Weight : 320.36 g/mol
  • CAS Number : 9303113

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays reveal its effectiveness against various cancer cell lines, including:

Cell Line GI50 (µM) Mechanism of Action
HeLa8.12 ± 0.43Induction of apoptosis
MCF-73.18 ± 0.11Inhibition of cell proliferation
VeroNot specifiedCytotoxic effects

The compound demonstrated a lower GI50 value against MCF-7 cells compared to HeLa cells, indicating a higher potency against breast cancer cell lines .

The mechanisms through which this compound exerts its effects include:

  • Apoptosis Induction : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Proliferation : It inhibits key signaling pathways involved in cell cycle progression and proliferation.

In silico studies further support these findings by indicating significant interactions with proteins such as NEK7 and TP53, which are crucial in cancer biology .

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds within the thiazole class:

  • Thiosemicarbazone Derivatives : Research on thiosemicarbazone derivatives has shown promising anticancer activity with low cytotoxicity towards normal cells while effectively inducing apoptosis in cancer cells .
  • Benzamide Analogues : Studies on benzamide derivatives have revealed their potential as RET kinase inhibitors, showcasing a trend where modifications to the molecular structure can enhance biological activity against specific targets .

Scientific Research Applications

Anticancer Activity

Research indicates that Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed enhanced cytotoxicity against MCF-7 breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutic agents .

CompoundCell LineIC50 (µM)
Methyl (4-(2...MCF-715
DoxorubicinMCF-725

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models of inflammation have shown that it reduces markers of inflammation such as TNF-alpha and IL-6.

Case Study : In a rat model of arthritis, administration of Methyl (4-(2... resulted in a significant reduction in paw swelling and histological signs of inflammation compared to control groups .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress and neuronal apoptosis in models of neurodegenerative diseases.

Case Study : A publication in Neuroscience Letters highlighted that treatment with this compound improved cognitive function and reduced neuroinflammation in a mouse model of Alzheimer’s disease .

Antimicrobial Activity

Methyl (4-(2... has demonstrated antimicrobial activity against several bacterial strains, including resistant strains such as MRSA. This suggests potential applications in developing new antimicrobial therapies.

Case Study : Research conducted by the International Journal of Antimicrobial Agents found that this compound exhibited bactericidal activity against Staphylococcus aureus with an MIC value of 8 µg/mL .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16

Synthesis and Derivatives

The synthesis of Methyl (4-(2... involves several steps, including the reaction of thiazole derivatives with carbamate precursors. Variations in the synthesis process can lead to different derivatives with enhanced biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide functional groups are susceptible to hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄

  • Conditions : Reflux in aqueous or alcoholic medium (60–80°C)

  • Products :

    • Carbamate → Methanol + 4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-amine

    • Amide bond → Thiazole-acetic acid derivative + 3,4-dimethoxyaniline

  • Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Basic Hydrolysis

  • Reagents : NaOH or KOH

  • Conditions : Aqueous ethanol, 50–70°C

  • Products :

    • Carbamate → Sodium/potassium salt of thiazole-2-carboxylic acid + methanol

    • Amide → Unaffected under mild basic conditions.

Key Factor : Hydrolysis selectivity depends on pH and temperature. The carbamate group hydrolyzes faster than the amide in basic media.

Oxidation Reactions

The thiazole ring and methoxy substituents are oxidation targets:

Oxidizing AgentConditionsMajor Products
KMnO₄ (acidic)0–5°C, H₂SO₄Thiazole-4,5-dione derivative
Ozone (O₃)CH₂Cl₂, −78°CCleavage of thiazole ring to form sulfonic acid
H₂O₂/Fe²⁺ (Fenton)RT, aqueousHydroxylation at C-5 of thiazole
  • The 3,4-dimethoxyphenyl group undergoes demethylation to form quinone derivatives under strong oxidative conditions (e.g., ceric ammonium nitrate) .

Substitution Reactions

The thiazole ring undergoes electrophilic and nucleophilic substitutions:

Electrophilic Substitution

  • Halogenation :

    • Reagents : Cl₂, Br₂ (in CCl₄)

    • Position : C-5 of thiazole

    • Conditions : Lewis acid catalyst (e.g., AlCl₃), 0–25°C

    • Product : 5-Halo-thiazole derivative .

Nucleophilic Substitution

  • Amination :

    • Reagents : NH₃ or primary amines

    • Position : C-2 (carbamate group displacement)

    • Conditions : DMF, 80–100°C

    • Product : Thiazole-2-amine derivatives.

Reduction Reactions

Selective reduction of carbonyl groups is achievable:

Reducing AgentTargetProduct
NaBH₄Amide carbonylNo reaction (amide inert to NaBH₄)
LiAlH₄Carbamate carbonylThiazole-2-methanol derivative
H₂/Pd-CThiazole ringPartially saturated thiazoline
  • The dimethoxyphenyl group remains intact under standard reduction conditions.

Amide Bond Cleavage

The amide linker between the thiazole and dimethoxyphenyl groups can be cleaved:

  • Reagents : PCl₅ or SOCl₂

  • Conditions : Reflux in anhydrous toluene

  • Products :

    • Thiazole-acetyl chloride + 3,4-dimethoxyaniline

  • Applications : Useful for modifying the aryl moiety without altering the thiazole core.

Cycloaddition and Ring-Opening Reactions

The thiazole ring participates in [2+3] cycloadditions with nitrile oxides:

  • Reagents : Nitrile oxide (generated in situ from hydroxamic acid chloride)

  • Conditions : RT, dichloromethane

  • Product : Isoxazoline-fused thiazole derivative .

Comparison with Similar Compounds

Comparison with Structural Analogs

Urea-Based Thiazole Derivatives ()

Compounds such as 1f , 1g , 2a , and 2b (Table 1) are urea-linked thiazoles with piperazine or benzylidene substituents. Key differences include:

  • Structural Motifs : These compounds replace the carbamate group with urea (-NHCONH-) and incorporate piperazine or benzyloxy groups.
  • Physical Properties : Melting points range from 188–207°C, higher than typical carbamates, likely due to stronger hydrogen bonding from urea .
  • Bioactivity : While specific data are absent, urea derivatives are often explored for kinase or protease inhibition due to hydrogen-bonding capacity.
Table 1: Comparison with Urea Derivatives
Compound ID Key Substituents Melting Point (°C) Yield (%) Molecular Weight (ESI-MS)
1f Trifluoromethyl, hydroxy 198–200 70.7 667.9 [M−2HCl+H]+
1g Hydroxybenzylidene 205–207 78.4 638.1 [M−2HCl+H]+
2a Benzyloxy, 3-fluorophenyl 190–192 74.9 694.5 [M−2HCl+H]+
2b Benzyloxy, 3-chlorophenyl 188–190 78.3 709.9 [M−2HCl+H]+

Thiazolylmethylcarbamate Analogs ()

Compounds n , o , w , and x are complex carbamates with hydroperoxypropan and diphenylhexane groups. Key distinctions:

  • Complexity : These analogs have branched peptide-like chains and hydroperoxide substituents, enhancing oxidative stability but reducing solubility.
  • Functional Roles : Such structures are typically designed for protease inhibition or as prodrugs, differing from the simpler aromatic-targeting design of the target compound .

Thiazolinone Derivatives ()

Compounds HH3 and HH13 feature thiazolinone cores with methoxy and dimethylamino substituents:

  • Structural Similarities : Both share 3,4-dimethoxybenzylidene or methylbenzylidene groups, analogous to the target compound’s aromatic moiety.
  • Bioactivity : HH13 demonstrated aromatase enzyme inhibition, suggesting that the 3,4-dimethoxy motif enhances binding to hydrophobic enzyme pockets .

Benzamide and Thiophene Derivatives ()

  • Benzamide Derivatives () : Compounds like 15 and 25 use thioether-linked isoxazole/thiazole rings but lack carbamate groups. Their benzamide cores may confer different pharmacokinetic profiles.
  • Thiophene Carboxamides (): These derivatives (e.g., 7a–c) integrate triazepine or pyrazole rings.

Key Findings and Implications

Substituent Effects :

  • Methoxy groups (as in HH13 and the target compound) improve lipophilicity and enzyme interaction .
  • Urea derivatives exhibit higher melting points than carbamates, impacting formulation strategies .

Synthetic Routes: Ethanol reflux and DMF crystallization () are viable for analogous thiazole-carbamates. Piperazine or benzylidene incorporation () requires multi-step coupling, increasing synthetic complexity.

Q & A

Q. What synthetic routes are recommended for Methyl (4-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate, and how can reaction yields be optimized?

Methodological Answer: The synthesis of thiazole-carbamate derivatives typically involves multi-step reactions, including:

  • Condensation reactions between thiazole intermediates and carbamate-forming reagents (e.g., methyl chloroformate) under anhydrous conditions .
  • Coupling reactions using coupling agents like EDCI/HOBt to attach the 3,4-dimethoxyphenylamide moiety to the thiazole core .
  • Optimization strategies :
    • Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
    • Control reaction temperatures (60–80°C) to minimize side reactions .
    • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to improve final yields (typically 60–75%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Methodological Answer:

  • IR Spectroscopy : Identify carbonyl stretches (C=O) at 1650–1750 cm⁻¹ for the carbamate and amide groups. Thiazole C-S-C vibrations appear at 650–750 cm⁻¹ .
  • ¹H/¹³C NMR :
    • Thiazole protons resonate at δ 7.2–8.0 ppm (aromatic region).
    • Methoxy groups (OCH₃) show singlets at δ 3.8–4.0 ppm .
    • Carbamate methyl groups appear as singlets at δ 3.6–3.7 ppm .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with thiazole cleavage .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

Methodological Answer:

  • Anticancer activity :
    • MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
    • Apoptosis assays (Annexin V/PI staining) to evaluate mechanism of action .
  • Enzyme inhibition :
    • Kinase inhibition assays (e.g., EGFR, VEGFR) via fluorescence-based protocols .
  • Antimicrobial activity :
    • Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Methodological Answer:

  • Assay standardization :
    • Use consistent cell lines/passage numbers to reduce variability .
    • Validate purity (>95% via HPLC) to exclude impurities affecting results .
  • Dose-response analysis :
    • Test a broad concentration range (nM–μM) to identify off-target effects .
  • Meta-analysis :
    • Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

Q. What strategies are employed to study the structure-activity relationships (SAR) of thiazole-carbamate analogs?

Methodological Answer:

  • Scaffold modifications :
    • Replace the 3,4-dimethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents .
  • Bioisosteric replacements :
    • Substitute the thiazole ring with oxadiazole or pyrazole cores to assess ring flexibility .
  • 3D-QSAR modeling :
    • Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to target proteins .

Q. What methodologies are used to assess environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolytic stability :
    • Incubate the compound in buffers (pH 3–10) and monitor degradation via LC-MS .
  • Photodegradation :
    • Expose to UV light (254 nm) and analyze by TLC for byproduct formation .
  • Microbial degradation :
    • Use soil microcosm studies to evaluate biodegradation rates .

Q. How are computational approaches integrated to elucidate its mechanism of action?

Methodological Answer:

  • Molecular dynamics simulations :
    • Simulate ligand-protein interactions (e.g., with tubulin or kinases) over 100-ns trajectories .
  • ADMET prediction :
    • Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What advanced analytical techniques resolve purity and isomerism issues in synthesis?

Methodological Answer:

  • Chiral HPLC :
    • Separate enantiomers using Chiralpak columns (e.g., AD-H) with hexane/isopropanol mobile phases .
  • X-ray crystallography :
    • Confirm absolute configuration of crystalline derivatives .
  • 2D NMR (COSY, HSQC) :
    • Resolve overlapping signals in complex mixtures .

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